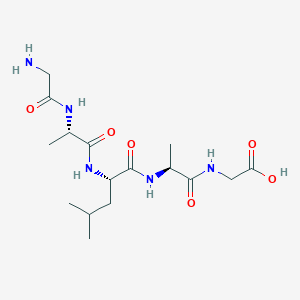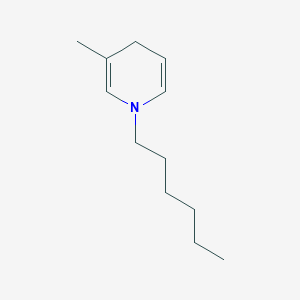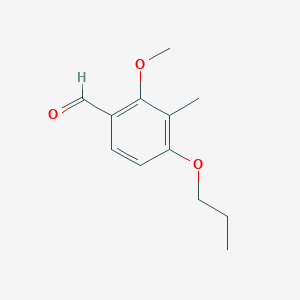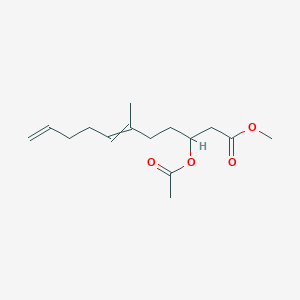
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate is an organic compound characterized by its ester functional group and a complex aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-6-methylundeca-6,10-dienoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide (NaOMe) can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate: shares similarities with other esters such as ethyl acetate and methyl butyrate.
Unique Features: The presence of the acetyloxy group and the aliphatic chain with double bonds makes it unique compared to simpler esters.
Highlighting Uniqueness
Structural Complexity: The compound’s structure allows for diverse chemical reactivity and potential biological activity.
Functional Group Diversity: The combination of ester and acetyloxy groups provides unique chemical properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
820244-95-9 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
methyl 3-acetyloxy-6-methylundeca-6,10-dienoate |
InChI |
InChI=1S/C15H24O4/c1-5-6-7-8-12(2)9-10-14(19-13(3)16)11-15(17)18-4/h5,8,14H,1,6-7,9-11H2,2-4H3 |
InChI-Schlüssel |
ZEHMSEBYHOSYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC=C)CCC(CC(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)
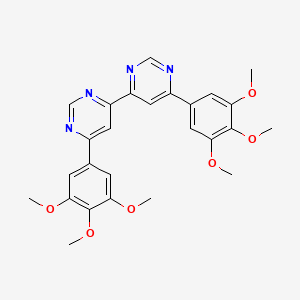
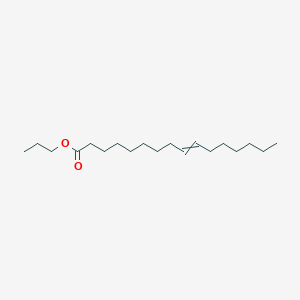



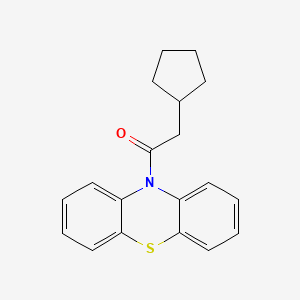
![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
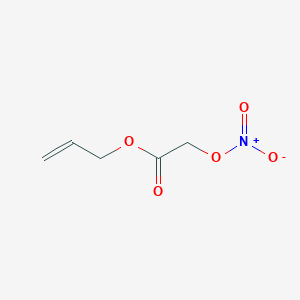
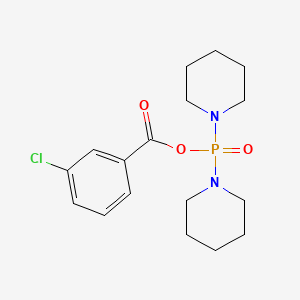
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
